molecular formula C9H15NO2 B12838327 Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12838327
M. Wt: 169.22 g/mol
InChI Key: LIRDAPMAYCUAAW-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate is a chemical building block featuring a rigid, three-dimensional bicyclic scaffold. This structure is of significant interest in medicinal chemistry as a saturated bioisostere for flat aromatic rings like phenyl groups . Incorporating this scaffold into candidate compounds is a established strategy to improve their physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability and aqueous solubility . Researchers value this motif for its ability to modulate the properties of active pharmaceutical ingredients without significantly altering the vector geometry of substituents. The ester functional group provides a versatile handle for further synthetic modification, allowing for diversification into amides, acids, or other derivatives. This compound is intended for use in hit-to-lead optimization and other exploratory research within drug discovery programs. Please note: The specific research applications, mechanism of action, and detailed physicochemical data for this exact compound should be verified with experimental data. The information presented here is based on the known properties of the 2-azabicyclo[2.2.2]octane scaffold. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)6-10-9/h7,10H,2-6H2,1H3

InChI Key

LIRDAPMAYCUAAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)CN2

Origin of Product

United States

Preparation Methods

Hydrogenation-Based Preparation

One of the primary methods to prepare methyl 2-azabicyclo[2.2.2]octane-1-carboxylate involves catalytic hydrogenation of precursor bicyclic compounds, typically derivatives of 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.

  • Starting Material: The hydrogenation typically starts from a compound of the formula II, such as a 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate derivative where the nitrogen substituent (R1) can be hydrogen or benzyl.
  • Catalysts: Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).
  • Conditions: Hydrogenation is performed under hydrogen pressure ranging from about 15 psi to 50 psi, often in alcoholic solvents like ethanol or acidic solvents such as acetic acid.
  • Process Details:
    • For example, debenzylation and hydrogenation of benzyl-substituted precursors in acidic media with platinum oxide yield the saturated bicyclic amine ester.
    • The reaction temperature is generally ambient to slightly elevated, with hydrogen pressure carefully controlled to optimize yield and selectivity.
  • Outcome: This method yields this compound with high purity and good yield (typically above 70%).
Parameter Typical Range/Value
Catalyst Pd/C or PtO2
Hydrogen Pressure 15–50 psi
Solvent Ethanol or Acetic acid
Temperature Room temperature to mild heating
Yield ~70–80%

This hydrogenation approach is well-documented in patent literature and provides a reliable route to the target compound.

This method allows for the selective introduction of alkyl groups on the nitrogen, enabling structural diversification.

Cyclization via Iodocyclization and Michael Addition (Alternative Routes)

Recent synthetic advances have explored cyclization strategies to assemble the bicyclic core directly from linear or monocyclic precursors.

  • Iodocyclization: This involves the intramolecular cyclization of alkenyl alcohols or alkenes in the presence of iodine or iodine-based reagents under heating conditions.
  • Michael Addition: Intramolecular Michael addition reactions have been employed to form the bicyclic ring system from appropriately functionalized esters or ketoesters.
  • Microwave Irradiation: Some protocols utilize microwave heating to accelerate cyclization reactions, improving yields and reducing reaction times.
  • Yields: These methods typically afford the bicyclic core in moderate to good yields (50–70%).

While these methods are more complex and less direct than hydrogenation, they offer modularity and the possibility to introduce functional groups at various positions on the bicyclic scaffold.

Functional Group Transformations and Derivatizations

Once the bicyclic core is formed, further functionalization is possible to tailor the compound for specific applications.

  • Oxidation and Reduction: Alcohols, aldehydes, and carboxylic acids can be introduced or modified via oxidation (e.g., Swern oxidation) or reduction (e.g., LiAlH4 reduction).
  • Substitution Reactions: Halide substituents can be converted to azides, sulfonyl chlorides, or other functional groups through nucleophilic substitution.
  • Curtius Rearrangement: Carboxylic acids derived from the bicyclic ester can be converted to amines via Curtius rearrangement.
  • Organometallic Reactions: Grignard reagents and other organometallics can be used to introduce alkyl or aryl groups at specific positions.

These transformations expand the chemical space accessible from this compound and are valuable in medicinal chemistry for optimizing biological activity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range Notes
Catalytic Hydrogenation Pd/C or PtO2, H2 15–50 psi H2, EtOH or AcOH 70–80% Direct saturation of bicyclic precursors
Alkylation Alkyl halides, K2CO3 or Et3N 25°C to reflux, MeCN or EtOH 60–75% N-alkylation for substituent introduction
Iodocyclization Iodine reagents, heating, MW 100°C, microwave irradiation 50–70% Cyclization from alkenyl alcohols
Michael Addition Ketoesters, base Mild heating Moderate Intramolecular ring closure
Functional Group Modifications LiAlH4, Swern oxidation, Curtius Varied 60–90% Diversification of bicyclic scaffold

Detailed Research Findings

  • The hydrogenation method is well-established and provides a straightforward route to the target compound with high selectivity and yield.
  • Alkylation reactions allow for the introduction of various substituents on the nitrogen atom, enabling the synthesis of derivatives with tailored properties.
  • Cyclization strategies such as iodocyclization and intramolecular Michael addition offer modular synthetic routes but require careful optimization of reaction conditions, including temperature and solvent choice.
  • Functional group transformations expand the utility of the bicyclic scaffold, facilitating the synthesis of analogs for pharmaceutical research.
  • Recent studies have demonstrated the use of microwave irradiation to enhance reaction rates and yields in cyclization steps, representing a modern advancement in the synthesis of bicyclic amines.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics and Synthesis

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate belongs to a class of compounds known for their nitrogen-containing bicyclic frameworks, which are structurally similar to various bioactive alkaloids. The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes.

Synthesis Overview

  • Starting Materials : Commonly derived from diethyl malonate or similar precursors.
  • Key Reactions :
    • Alkylation
    • Iodocyclization
    • Reduction reactions

The synthesis can yield high overall yields (up to 70%) through optimized reaction conditions, making it a viable candidate for further modifications in drug discovery .

Biological Activities

This compound exhibits a range of biological activities that make it a target for pharmaceutical research:

Pharmacological Properties

  • Analgesic Activity : Compounds derived from this scaffold have shown promising analgesic properties, comparable to established pain relievers like morphine .
  • Anticancer Potential : The compound has been incorporated into the structures of anticancer agents, demonstrating efficacy against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
  • Neuroactive Effects : Its structural similarity to nicotine suggests potential applications in neuropharmacology, particularly for treating neurological disorders .

Case Studies

Several studies have highlighted the practical applications of this compound in drug development:

Case Study 1: Anticancer Agents

Incorporating the bicyclic structure into existing anticancer drugs such as Imatinib has been shown to enhance solubility and maintain efficacy while potentially reducing side effects associated with traditional phenyl ring structures .

CompoundSolubility (µM)Remarks
Imatinib351Standard drug
Modified Imatinib389Enhanced solubility

Case Study 2: Analgesics

Research into derivatives of methyl 2-azabicyclo[2.2.2]octane has led to the development of new analgesic compounds that outperform traditional opioids in certain assays .

CompoundActivity (Ki nM)Target
Compound A0.96Prolyl endopeptidase
Compound B0.32Analgesic receptor

Mechanism of Action

The mechanism by which methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[2.2.2]Octane Derivatives

Key Observations :

  • Substituent Position : The position of nitrogen (C2 vs. C1) and carboxylate ester (C1 vs. C2) alters steric hindrance and hydrogen-bonding capacity. For example, the C1-ester in the target compound reduces ring strain compared to C2-substituted analogs .
  • Functional Group Impact : Hydroxymethyl (C4) and Boc-protected amine (C4) derivatives exhibit divergent reactivities. The hydroxymethyl group in CAS 94994-15-7 facilitates conjugation reactions, while the Boc group in aids in selective amine deprotection .

Bicyclo[2.2.1]Heptane and Bicyclo[3.2.1]Octane Derivatives

Table 2: Cross-Scaffold Comparisons
Compound Name CAS Number Molecular Formula Scaffold Key Differences Reference
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate N/A C₁₆H₂₀N₂O₄ Bicyclo[2.2.1] Smaller ring size increases ring strain; reduced solubility in polar solvents
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate N/A C₈H₁₃NO₂ Bicyclo[2.2.1] Higher reactivity due to strained bridge; limited thermal stability
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 136794-87-1 C₁₅H₁₈INO₂ Bicyclo[3.2.1] Bulky aryl substituent (4-iodophenyl) enhances lipophilicity (XLogP3 = 2.8)

Key Observations :

  • Scaffold Geometry : Bicyclo[2.2.1]heptane derivatives exhibit higher ring strain and conformational rigidity than bicyclo[2.2.2]octane analogs, impacting their stability and synthetic utility .
  • Pharmacological Relevance: The 8-azabicyclo[3.2.1]octane derivative (CAS 136794-87-1) demonstrates how bulky substituents (e.g., 4-iodophenyl) enhance blood-brain barrier penetration, a trait less pronounced in bicyclo[2.2.2]octane analogs .

Q & A

Q. Q: What are the common synthetic routes to methyl 2-azabicyclo[2.2.2]octane-1-carboxylate, and how can reaction conditions be optimized for yield?

A: The compound is typically synthesized via cyclization strategies. Key methods include:

  • Nitroso-ene cyclization : A stepwise approach starting from α-methyl aldehyde precursors, followed by Horner–Wadsworth–Emmons olefination and ring-closing metathesis (RCM) to form the bicyclic core .
  • Hydrogenation of unsaturated precursors : For example, reduction of 2-azabicyclo[2.2.2]octadiene derivatives using LiAlH4 or catalytic hydrogenation (Pd/C) to saturate the ring system .
    Optimization Tips :
    • Use anhydrous conditions for nitroso-ene reactions to avoid side reactions.
    • Monitor reaction progress via TLC or LC-MS to isolate intermediates.
    • Adjust catalyst loading (e.g., 5–10% Pd/C) and H2 pressure (1–3 atm) for hydrogenation efficiency .

Advanced Enantioselective Synthesis

Q. Q: How can enantioselective synthesis of this compound be achieved without metal catalysts?

A: A metal-free tandem reaction enables enantioselective synthesis via a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins. Key features:

  • Chiral organocatalysts : Use cinchona alkaloid-derived bases (e.g., quinine thiourea) to achieve >90% enantiomeric excess (ee) .
  • Reaction Conditions : Conduct at 0–25°C in dichloromethane or toluene, with yields up to 85%.
  • Mechanistic Insight : The reaction proceeds via an open transition state stabilized by hydrogen bonding, favoring bicyclo[2.2.2]octane formation over competing pathways .

Derivatization Strategies

Q. Q: What functional groups are amenable to derivatization on the bicyclo[2.2.2]octane scaffold?

A: Common modifications include:

  • tert-Butoxycarbonyl (Boc) protection : Introduce Boc groups at the 4-position using Boc-anhydride under basic conditions (e.g., DMAP, DCM) .
  • Hydroxymethylation : Modify the 4-position via hydroxymethylation using formaldehyde under acidic catalysis .
  • Bromination : Electrophilic bromination at the 4-position with NBS (N-bromosuccinimide) and AIBN initiator .
    Advanced Tip : Site-selective C–H functionalization can be achieved using photoredox catalysis or directing groups .

Analytical Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

A:

  • Basic :
    • NMR : ¹H/¹³C NMR to confirm bicyclic geometry (e.g., ¹H shifts at δ 3.6–3.8 ppm for methyl ester) .
    • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 198.15 for the parent compound) .
  • Advanced :
    • X-ray crystallography : Resolve stereochemistry of substituted derivatives (e.g., hydrochloride salts) .
    • Chiral HPLC : Quantify enantiopurity using Chiralpak® columns (e.g., AD-H) with hexane/IPA mobile phase .

Stability and Storage

Q. Q: How should this compound be stored to prevent degradation?

A:

  • Basic Protocol : Store at –20°C under inert gas (Ar/N2) in amber vials to avoid ester hydrolysis .
  • Advanced Consideration : Hydrochloride salts (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid HCl) exhibit enhanced stability; store desiccated with silica gel .

Biological Activity and Applications

Q. Q: What mechanisms underlie the biological activity of bicyclo[2.2.2]octane derivatives in medicinal chemistry?

A:

  • GPCR Modulation : The rigid bicyclic scaffold mimics peptide turn motifs, enabling binding to G-protein-coupled receptors (GPCRs) .
  • Enzyme Inhibition : Derivatives with hydroxymethyl or amino groups show activity against viral proteases (e.g., HCMVPro IC50 = 2.5 μM) via noncovalent interactions .
    Advanced SAR Insight : Substituents at the 4-position (e.g., Boc, hydroxymethyl) enhance solubility and target engagement .

Data Contradictions and Resolution

Q. Q: How can conflicting hazard data (e.g., GHS classifications) for bicyclo[2.2.2]octane derivatives be reconciled?

A: Discrepancies arise from purity variations (e.g., technical vs. analytical grade). Mitigation steps:

  • Repurification : Recrystallize from ethanol/water to remove irritant impurities .
  • Toxicity Testing : Conduct in vitro assays (e.g., Ames test) for batch-specific hazard profiling .

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